

# 5-Hydroxypyrimidine-2-carbonitrile literature review

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Hydroxypyrimidine-2-carbonitrile

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An In-depth Technical Guide to **5-Hydroxypyrimidine-2-carbonitrile**: Synthesis, Properties, and Applications in Drug Discovery

## Introduction

Within the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for drug design. Pyrimidine, a six-membered aromatic ring with nitrogen atoms at the 1 and 3 positions, is of paramount importance, forming the core of nucleobases like cytosine, thymine, and uracil, which are fundamental to life.<sup>[1][2]</sup> This inherent biological relevance has made the pyrimidine nucleus a privileged structure in the development of a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications.<sup>[2][3][4]</sup>

This guide focuses on a particularly valuable derivative: **5-Hydroxypyrimidine-2-carbonitrile**. This molecule is distinguished by its unique trifunctional architecture: the pyrimidine core, a hydroxyl group at the 5-position, and a cyano group at the 2-position. This specific arrangement of functional groups provides a versatile platform for chemical modification, making it a highly sought-after building block for synthesizing complex molecules and libraries of compounds for drug discovery.<sup>[1]</sup> This whitepaper will serve as a technical resource for researchers and drug development professionals, providing in-depth insights into its synthesis, chemical properties, reactivity, and its proven applications as a precursor to novel therapeutics.

## Part 1: Physicochemical Properties and Structural Analysis

**5-Hydroxypyrimidine-2-carbonitrile** is a solid organic compound recognized for its potential in diverse chemical and biological applications.<sup>[1]</sup> Its utility is fundamentally derived from its distinct structural characteristics. The hydroxyl group (-OH) at the 5-position can act as both a hydrogen bond donor and acceptor, and a nucleophile for further derivatization. The cyano group (-C≡N) at the 2-position is a powerful electron-withdrawing group that influences the electronics of the pyrimidine ring and serves as a versatile chemical handle for transformations into amides, carboxylic acids, or amines.

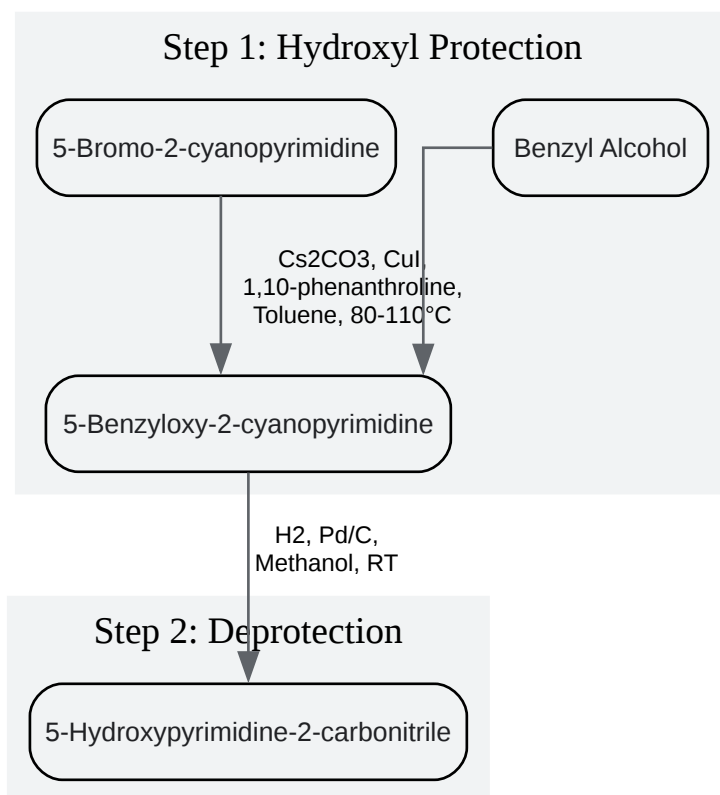
Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>3</sub> N <sub>3</sub> O	<sup>[1]</sup>
Molecular Weight	~121.10 g/mol	<sup>[1]</sup>
IUPAC Name	5-hydroxy-2-pyrimidinecarbonitrile	
Physical Form	Solid	
CAS Number	345642-86-6	
Storage Conditions	Sealed in a dry environment at 2-8°C	

The pyrimidine ring itself is analogous to the structures of uracil and cytosine, suggesting that derivatives could be investigated as mimetics or antagonists in various biological pathways.<sup>[1]</sup> This combination of features makes **5-Hydroxypyrimidine-2-carbonitrile** a strategic starting point for creating novel molecular entities with tailored pharmacological profiles.

## Part 2: Synthesis Methodology

The synthesis of **5-Hydroxypyrimidine-2-carbonitrile** is not a trivial single-step reaction. The reactivity of the hydroxyl group necessitates a protection-deprotection strategy to achieve a clean and efficient synthesis. A robust and scalable route has been adapted from methodologies developed for the synthesis of related pyrimidine intermediates, such as 5-

hydroxy pyrimidine-2-carboxylic acid.[5] The overall strategy involves the protection of the hydroxyl group as a benzyl ether, followed by the crucial cyanation step and subsequent deprotection.



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### General Synthesis Workflow

## Experimental Protocol: Synthesis of 5-Hydroxypyrimidine-2-carbonitrile

This two-step protocol is designed to be a self-validating system, with purification and characterization at each stage ensuring the integrity of the final product.

### Step 1: Synthesis of 5-Benzyloxy-2-cyanopyrimidine (Protected Intermediate)

- **Causality:** This step is adapted from a patented procedure for a similar compound.[5] The reaction utilizes a copper-catalyzed coupling of benzyl alcohol with the brominated pyrimidine. 5-bromo-2-cyanopyrimidine is the starting scaffold. Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )

acts as the base to deprotonate the benzyl alcohol, forming the nucleophilic alkoxide. Cuprous iodide (CuI) and 1,10-phenanthroline serve as the catalytic system to facilitate the C-O bond formation. Toluene is an appropriate high-boiling, non-polar solvent for this reaction.

- Methodology:
  - To a solution of 5-bromo-2-cyanopyrimidine (1.0 eq) and benzyl alcohol (1.2 eq) in toluene, add cesium carbonate (2.0 eq), cuprous iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
  - Heat the reaction mixture to 110°C and stir for 4-6 hours.
  - Monitor the reaction to completion using Thin Layer Chromatography (TLC).
  - Upon completion, cool the reaction mixture to room temperature (20-25°C).
  - Concentrate the solution under reduced pressure to remove the toluene.
  - Purify the resulting residue by column chromatography on silica gel to yield 5-benzyloxy-2-cyanopyrimidine. The reported yield for this step is approximately 90%.[\[5\]](#)
  - Characterize the product using <sup>1</sup>H-NMR to confirm the presence of the benzyl group.

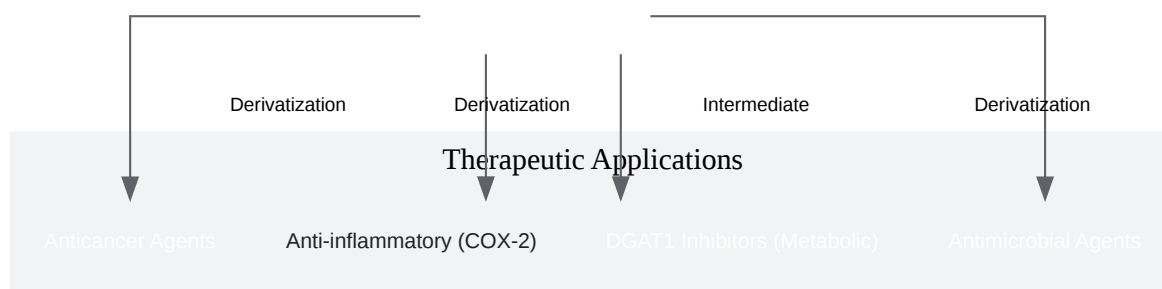
#### Step 2: Deprotection to Yield **5-Hydroxypyrimidine-2-carbonitrile**

- Causality: The benzyl ether is a common protecting group for hydroxyl functions because it is stable to many reaction conditions but can be readily cleaved by catalytic hydrogenolysis. Palladium on carbon (Pd/C) is the standard catalyst for this transformation, which proceeds under a hydrogen atmosphere at room temperature.[\[6\]](#)
- Methodology:
  - Dissolve the 5-benzyloxy-2-cyanopyrimidine (1.0 eq) from Step 1 in methanol.
  - Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).

- Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
- The reaction is typically complete within a few hours to overnight. Monitor by TLC until the starting material is fully consumed.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- If necessary, purify the solid by recrystallization or a final chromatographic step to obtain pure **5-Hydroxypyrimidine-2-carbonitrile**.

## Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of **5-Hydroxypyrimidine-2-carbonitrile** lies in its role as a versatile scaffold for generating novel bioactive molecules.<sup>[1]</sup> Its derivatives have shown significant promise in several therapeutic areas.



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*Therapeutic applications derived from the core scaffold.*

### Anticancer Activity

Derivatives of 5-hydroxypyrimidine have demonstrated significant potential as anticancer and antimetastatic agents.[1] Studies involving substituted 5-hydroxypyrimidines, such as SNK-411 and its salt SNK-578, have shown pronounced efficacy in preclinical cancer models.[7][8]

In a study using a cervical cancer mouse model, SNK-578 exhibited a remarkable 87% tumor growth inhibition (TGI).[8] The mechanism appears to be linked to the modulation of the tumor microenvironment. Tumor-bearing mice typically show elevated levels of pro-oncogenic and pro-inflammatory cytokines. Treatment with SNK-578 significantly reduced the serum concentrations of these cytokines, suggesting an immunomodulatory component to its antitumor effect.[8]

Compound	Model	Dose	Tumor Growth Inhibition (TGI)	Cytokine Modulation (vs. Control)	Source
SNK-578	Cervical Cancer (RSHM-5)	10 mg/kg	87%	↓ IL-10 (61%), ↓ IL-17A (70%), ↓ IL-6 (29%)	[8]
SNK-578	B16 Melanoma	25 mg/kg	-	Metastasis Inhibition Index (MII): 92.3%	[7]
SNK-578 + Doxorubicin	B16 Melanoma	10 mg/kg	-	Metastasis Inhibition Index (MII): 98.9%	[7]

This ability to both directly inhibit tumor growth and beneficially modulate the immune response makes this class of compounds highly attractive for further oncological drug development.

## Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and the cyclooxygenase-2 (COX-2) enzyme is a major therapeutic target. Compounds related to the **5-hydroxypyrimidine-2-**

**carbonitrile** structure have been investigated for their potential as COX-2 inhibitors.[1] The pyrimidine-5-carbonitrile scaffold, in general, is a known pharmacophore for potent and selective COX-2 inhibition.[9][10] By modifying the core structure of **5-hydroxypyrimidine-2-carbonitrile**, medicinal chemists can design novel derivatives that fit into the active site of the COX-2 enzyme, potentially leading to new non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.

## Metabolic Disease: DGAT1 Inhibition

Beyond direct pharmacological activity, **5-hydroxypyrimidine-2-carbonitrile** is a crucial intermediate for synthesizing inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1).[5] DGAT1 is an enzyme that plays a critical role in the final step of triglyceride synthesis. Inhibiting this enzyme is a validated strategy for treating obesity and related metabolic disorders like type 2 diabetes and fatty liver disease.[5] The availability of a reliable synthetic route to **5-hydroxypyrimidine-2-carbonitrile** and its subsequent conversion to the corresponding carboxylic acid provides a direct pathway to this important class of metabolic drug candidates. [5]

## Conclusion

**5-Hydroxypyrimidine-2-carbonitrile** is far more than a simple heterocyclic compound; it is a strategic molecular tool for modern drug discovery. Its trifunctional nature provides a rich platform for chemical exploration, enabling the synthesis of diverse and complex molecular architectures. The demonstrated success of its derivatives in preclinical models of cancer and its established role as a key intermediate for anti-inflammatory and metabolic disease targets underscore its significance.[1][5][7][8] The robust, protection-based synthesis ensures a reliable supply for research and development. For scientists and researchers in the pharmaceutical industry, **5-Hydroxypyrimidine-2-carbonitrile** represents a validated and highly promising starting point for the development of the next generation of targeted therapeutics.

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- To cite this document: BenchChem. [5-Hydroxypyrimidine-2-carbonitrile literature review]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028826#5-hydroxypyrimidine-2-carbonitrile-literature-review]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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